Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Nicotinic receptor ligand design Structure-activity relationship Aryl substitution effect

Researchers optimizing nicotinic acetylcholine receptor (nAChR) modulators frequently encounter irreproducible SAR due to poorly defined chemical probes. This specific pyrrolidine carboxamide (CAS 613660-94-9) eliminates that uncertainty by providing a precisely characterized 5-(4-methoxyphenyl)nicotinoyl scaffold with a 2-methylpyrrolidine ring. - Defined 4-methoxyphenyl substitution enables systematic Hammett analysis versus 4-Cl, 4-NO₂, and unsubstituted analogs. - Racemic mixture serves as a direct starting material for chiral HPLC separation into (R)- and (S)-enantiomers for stereospecific binding assays. - Calculated LogP 3.32 and PSA 42.43 Ų position it optimally for benchmarking ADME properties (PAMPA, microsomal stability, plasma protein binding) of the nicotinoyl pyrrolidine chemotype.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 613660-94-9
Cat. No. B12586602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-
CAS613660-94-9
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N2O2/c1-13-4-3-9-20(13)18(21)16-10-15(11-19-12-16)14-5-7-17(22-2)8-6-14/h5-8,10-13H,3-4,9H2,1-2H3
InChIKeyNGXNZTPDEAJPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for CAS 613660-94-9


Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS 613660-94-9), also named [5-(4-methoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone, is a synthetic pyrrolidine carboxamide derivative with the molecular formula C18H20N2O2 and a molecular weight of 296.36 g/mol [1]. It features a 2-methylpyrrolidine ring linked via a carbonyl bridge to a 5-(4-methoxyphenyl)pyridin-3-yl moiety, placing it within the class of nicotinoyl pyrrolidines that are structurally related to nicotinic acetylcholine receptor (nAChR) ligands [2]. Its calculated partition coefficient (LogP ≈ 3.32) and polar surface area (PSA ≈ 42.43 Ų) indicate moderate lipophilicity and potential blood-brain barrier permeability, characteristics that differentiate it from more polar or more lipophilic analogs in this chemical space [1].

Structural Non-Equivalence Risks for CAS 613660-94-9


Within the pyrrolidine carboxamide family, seemingly minor structural variations can produce large differences in target binding, selectivity, and physicochemical behavior. CAS 613660-94-9 incorporates three specific structural features—a 2-methyl substituent on the pyrrolidine ring, a 5-(4-methoxyphenyl) substitution on the pyridine, and a carbonyl linker—whose precise combination dictates its conformational preferences, electron distribution, and potential interaction with biological targets such as nicotinic acetylcholine receptors [1]. Replacement with compounds lacking the 4-methoxyphenyl group, bearing different pyrrolidine substitution patterns, or employing alternative linkers (e.g., ether or methylene) would yield molecules with distinct pharmacophores and cannot be assumed to replicate the binding profile, metabolic stability, or solubility of this specific compound [2]. The following quantitative evidence, though limited in direct head-to-head comparisons, identifies the measurable dimensions where differentiation is most probable.

Quantitative Differentiation Evidence for CAS 613660-94-9


4-Methoxyphenyl vs. Phenyl Substitution Effect

The 4-methoxyphenyl substituent at the 5-position of the pyridine ring introduces a measurable electron-donating effect and increased steric bulk compared to an unsubstituted phenyl analog. In related nicotinic ligand series, replacement of a 5-phenyl group with a 5-(4-methoxyphenyl) group has been associated with altered binding affinity at α4β2 nicotinic acetylcholine receptors; for example, in a series of 3-pyridyl ethers, a 4-methoxy substituent shifted the Ki value from approximately 120 nM to 45 nM relative to the unsubstituted phenyl analog under identical assay conditions [1]. Although this specific comparison has not been reported for CAS 613660-94-9 itself, the structural precedent suggests that the 4-methoxy group is a significant determinant of molecular recognition in this chemotype.

Nicotinic receptor ligand design Structure-activity relationship Aryl substitution effect

Enantiomeric Differentiation of 2-Methylpyrrolidine

CAS 613660-94-9 is supplied as a racemic mixture unless otherwise specified, containing both (R)- and (S)- enantiomers of the 2-methylpyrrolidine ring. In nicotinic receptor pharmacology, stereochemistry at the pyrrolidine 2-position is known to be critical: (S)-nicotine binds with approximately 10- to 100-fold higher affinity than (R)-nicotine at α4β2 nAChRs [1]. While quantitative enantiomer-specific binding data for CAS 613660-94-9 are not publicly available, the presence of the 2-methyl stereocenter creates a documented differentiation axis. Procuring the enantiopure form, if available and specified, versus the racemate could yield potency differences of an order of magnitude or more in receptor-binding assays, based on class precedent.

Chiral pyrrolidine Enantioselective binding Nicotinic receptor pharmacology

Carbonyl vs. Ether Linker in Nicotinoyl Pyrrolidines

CAS 613660-94-9 employs a carbonyl linker between the pyridine ring and the pyrrolidine nitrogen. This amide bond restricts rotation relative to a methylene-linked analog, locking the pyrrolidine ring into a specific orientation relative to the pyridine. In related nicotinic ligand series, replacing a carbonyl linker with a methylene or ether bridge altered the distance between the pyridine nitrogen and the pyrrolidine nitrogen by approximately 0.5–0.8 Å and changed the conformational ensemble accessible to the molecule [1]. For example, in a series of A-84543 analogs, the ether-linked compound showed a Ki of 0.15 nM at α4β2 nAChR, while the corresponding carbonyl-linked derivative showed a Ki of 2.3 nM, a 15-fold difference attributable to linker geometry and hydrogen-bonding capacity [2]. Direct comparison data for CAS 613660-94-9 against its methylene or ether analogs are not available, but the linker chemistry represents a quantifiable structural variable that cannot be ignored when substituting compounds within this class.

Linker chemistry Conformational restriction Pharmacophore geometry

LogP and Solubility Differentiation

The calculated LogP of 3.32 and topological polar surface area (TPSA) of 42.43 Ų for CAS 613660-94-9 [1] position it in a physicochemical space distinct from potential close analogs. Removing the 4-methoxy group (yielding a 5-phenyl analog) reduces LogP by approximately 0.3–0.5 units, while removing the 2-methyl group from the pyrrolidine ring (yielding the unsubstituted pyrrolidine amide) reduces LogP by approximately 0.5–0.7 units and increases TPSA slightly due to reduced hydrophobic surface area. These differences, while modest individually, can compound to produce measurable shifts in chromatographic retention time, aqueous solubility, and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) [2]. For procurement purposes, the specific LogP/PSA combination of CAS 613660-94-9 defines its suitability for assays requiring moderate lipophilicity and predicted CNS penetration without excessive non-specific binding.

Lipophilicity Aqueous solubility ADME prediction

Application Scenarios for CAS 613660-94-9


nAChR Subtype Profiling

CAS 613660-94-9, with its 5-(4-methoxyphenyl)nicotinoyl scaffold and 2-methylpyrrolidine ring, occupies a defined structural niche among nicotinic ligands. It can serve as a reference compound in competitive binding assays against [3H]epibatidine or [3H]cytisine for laboratories characterizing α4β2, α3β4, or α7 nAChR subtypes, provided its Ki value is first determined experimentally [1]. Procurement of this specific CAS number ensures consistency in SAR studies, as the defined substitution pattern allows comparison with literature on analogous 5-aryl nicotinoyl derivatives.

Aryl Substitution Effects on nAChR Binding

The 4-methoxyphenyl group at the pyridine 5-position provides a defined electron-donating substituent for systematic SAR exploration. When used alongside its 5-phenyl, 5-(4-chlorophenyl), or 5-(4-nitrophenyl) analogs, CAS 613660-94-9 enables quantification of Hammett substituent effects on receptor affinity and functional activity [2]. This is particularly relevant for medicinal chemistry programs optimizing nAChR PAMs (positive allosteric modulators) or silent agonists.

Chiral Separation and Enantiomer-Specific Pharmacology

The racemic nature of CAS 613660-94-9 makes it a suitable starting material for chiral chromatographic separation into (R)- and (S)-2-methylpyrrolidine enantiomers. Subsequent testing of the isolated enantiomers can reveal stereospecific binding differences, which, based on nicotine scaffold precedent, may exceed one order of magnitude [3]. Laboratories equipped with chiral HPLC can use this compound to generate enantiopure standards for receptor pharmacology or metabolic stability assays.

In Vitro ADME and Metabolic Stability Screening

With a calculated LogP of 3.32, CAS 613660-94-9 is positioned in the lipophilicity range where metabolic stability by cytochrome P450 enzymes and plasma protein binding become important determinants of in vivo utility [4]. It can be employed as a tool compound in liver microsome stability assays, PAMPA permeability studies, and plasma protein binding equilibrium dialysis experiments to benchmark the ADME properties of the nicotinoyl pyrrolidine chemotype.

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